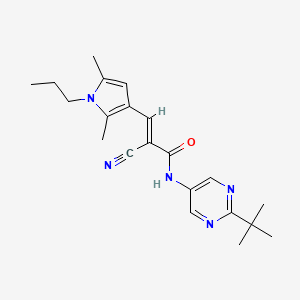![molecular formula C13H20N2O B2984458 2-[(1-Methylpiperidin-2-yl)methoxy]aniline CAS No. 869945-94-8](/img/structure/B2984458.png)
2-[(1-Methylpiperidin-2-yl)methoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidines, which are part of the structure of 2-[(1-Methylpiperidin-2-yl)methoxy]aniline, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 2-[(1-Methylpiperidin-2-yl)methoxy]aniline consists of a piperidine ring attached to an aniline group via a methoxy bridge. The molecular weight of this compound is 220.316.Chemical Reactions Analysis
The synthesis of piperidine derivatives like 2-[(1-Methylpiperidin-2-yl)methoxy]aniline involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(1-Methylpiperidin-2-yl)methoxy]aniline, such as its melting point, boiling point, and density, are not explicitly mentioned in the available literature .Applications De Recherche Scientifique
Catalysis and Chemical Reactions
- Research on the catalytic mechanisms and synthesis of novel compounds has shown that certain aniline derivatives, including those similar to 2-[(1-Methylpiperidin-2-yl)methoxy]aniline, play a crucial role. For instance, palladium complexes bearing phosphorus ligands have demonstrated efficiency in the N-allylation of aniline, highlighting the importance of aniline derivatives in facilitating such catalytic processes (Ozawa et al., 2002).
Polymer Science
- In polymer science, derivatives of aniline, such as 2-[(1-Methylpiperidin-2-yl)methoxy]aniline, have been investigated for their electrochemical properties and applications in creating conductive polymers. Studies have demonstrated that methyl and methoxy substituted polyanilines exhibit distinct conductivities and morphologies, influenced by their steric and electronic effects, which are critical for designing advanced polymeric materials (D'aprano, Leclerc, & Zotti, 1993).
Materials Chemistry
- Aniline methylation on zeolite H–Y has been explored for its potential in generating surface species crucial for chemical reactions. This research underscores the role of methoxyaniline derivatives in surface chemistry and their interactions with catalysts, providing insights into the mechanistic pathways of aniline alkylation (Ivanova et al., 2001).
Sensors and Detection
- Aniline derivatives have also been applied in the development of chemical sensors. A study on Schiff-base fluorescent sensors for detecting metal ions exemplifies how modifications in the aniline structure, akin to 2-[(1-Methylpiperidin-2-yl)methoxy]aniline, can lead to significant enhancements in fluorescence responses, offering a method for monitoring metal ion concentrations in biological systems (Tian et al., 2015).
Corrosion Inhibition
- The efficacy of aniline derivatives in corrosion protection has been evaluated, with findings indicating that such compounds, including those structurally related to 2-[(1-Methylpiperidin-2-yl)methoxy]aniline, serve as effective inhibitors against carbon steel corrosion in acidic solutions. These studies highlight the potential of aniline derivatives in extending the lifespan of metal components in industrial settings (Dagdag et al., 2019).
Propriétés
IUPAC Name |
2-[(1-methylpiperidin-2-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15-9-5-4-6-11(15)10-16-13-8-3-2-7-12(13)14/h2-3,7-8,11H,4-6,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNUDOHSZUNASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1COC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

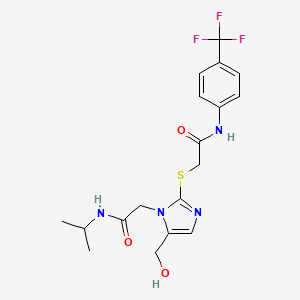

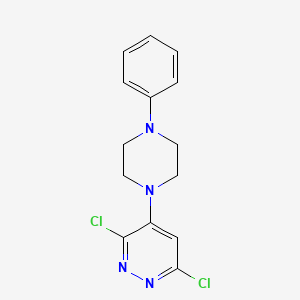
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2984378.png)
![Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2984379.png)


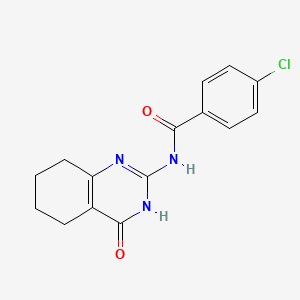

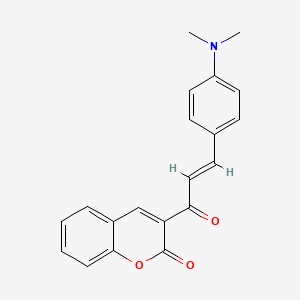
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2984387.png)
![(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2984390.png)
